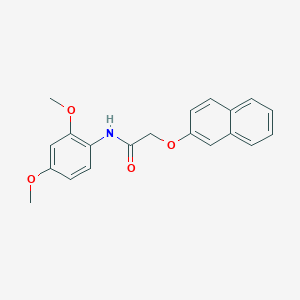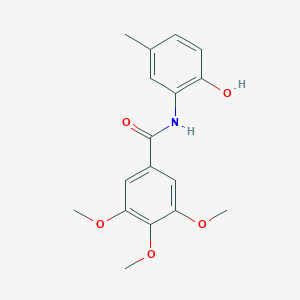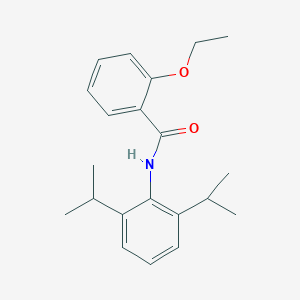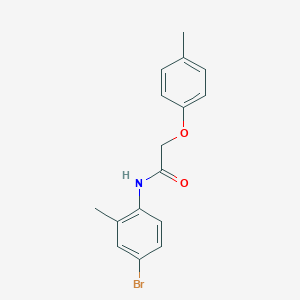
N-(2-phenoxyphenyl)biphenyl-4-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-phenoxyphenyl)biphenyl-4-carboxamide, also known as BPAP, is a chemical compound that has gained attention in the scientific community for its potential therapeutic uses. BPAP belongs to the class of compounds known as eugeroics, which are substances that promote wakefulness and alertness. In recent years, BPAP has been studied for its potential applications in treating sleep disorders, cognitive impairment, and other neurological conditions.
Mécanisme D'action
The exact mechanism of action of N-(2-phenoxyphenyl)biphenyl-4-carboxamide is not fully understood, but it is believed to involve the modulation of several neurotransmitters in the brain, including dopamine, norepinephrine, and serotonin. N-(2-phenoxyphenyl)biphenyl-4-carboxamide has been shown to increase the release of dopamine in the brain, which may contribute to its wakefulness-promoting effects.
Biochemical and Physiological Effects
N-(2-phenoxyphenyl)biphenyl-4-carboxamide has been shown to have a number of biochemical and physiological effects, including the promotion of wakefulness and alertness, the improvement of cognitive function, and the reduction of sleepiness. N-(2-phenoxyphenyl)biphenyl-4-carboxamide has also been shown to increase locomotor activity in animals, indicating its potential as a stimulant.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using N-(2-phenoxyphenyl)biphenyl-4-carboxamide in lab experiments is its specificity for certain neurotransmitters, which allows researchers to study the effects of these neurotransmitters in isolation. However, one limitation of using N-(2-phenoxyphenyl)biphenyl-4-carboxamide in lab experiments is its potential for toxicity, which may limit its usefulness in certain applications.
Orientations Futures
There are several potential future directions for research on N-(2-phenoxyphenyl)biphenyl-4-carboxamide, including its use in treating other neurological conditions such as Parkinson's disease and depression. Additionally, further research is needed to fully understand the mechanism of action of N-(2-phenoxyphenyl)biphenyl-4-carboxamide and its potential side effects. Overall, N-(2-phenoxyphenyl)biphenyl-4-carboxamide shows promise as a potential therapeutic agent for a variety of neurological conditions, and further research is needed to fully explore its potential.
Méthodes De Synthèse
The synthesis of N-(2-phenoxyphenyl)biphenyl-4-carboxamide involves several steps, including the reaction of 2-bromo-1-phenylethanone with 2-phenoxyaniline to form 2-phenyl-1-(2-phenoxyphenyl)ethanone. This intermediate is then reacted with 4-bromobiphenyl to form N-(2-phenoxyphenyl)biphenyl-4-carboxamide. The synthesis of N-(2-phenoxyphenyl)biphenyl-4-carboxamide is a complex process that requires specialized equipment and expertise.
Applications De Recherche Scientifique
N-(2-phenoxyphenyl)biphenyl-4-carboxamide has been the subject of numerous scientific studies, particularly in the areas of sleep disorders and cognitive impairment. One study found that N-(2-phenoxyphenyl)biphenyl-4-carboxamide improved cognitive function in rats with Alzheimer's disease, while another study found that N-(2-phenoxyphenyl)biphenyl-4-carboxamide improved memory retention in mice. Other studies have investigated the potential use of N-(2-phenoxyphenyl)biphenyl-4-carboxamide in treating narcolepsy, a sleep disorder characterized by excessive daytime sleepiness.
Propriétés
Formule moléculaire |
C25H19NO2 |
|---|---|
Poids moléculaire |
365.4 g/mol |
Nom IUPAC |
N-(2-phenoxyphenyl)-4-phenylbenzamide |
InChI |
InChI=1S/C25H19NO2/c27-25(21-17-15-20(16-18-21)19-9-3-1-4-10-19)26-23-13-7-8-14-24(23)28-22-11-5-2-6-12-22/h1-18H,(H,26,27) |
Clé InChI |
PVWHTHLIGVLUGU-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)NC3=CC=CC=C3OC4=CC=CC=C4 |
SMILES canonique |
C1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)NC3=CC=CC=C3OC4=CC=CC=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





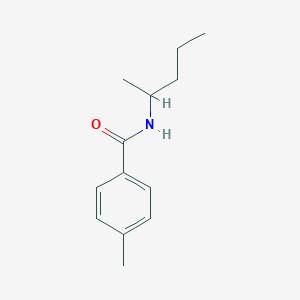

![Ethyl 2-[(cyclohexylcarbonyl)amino]-5-phenyl-3-thiophenecarboxylate](/img/structure/B291348.png)
![N-(9-oxo-9H-thioxanthen-2-yl)[1,1'-biphenyl]-4-carboxamide](/img/structure/B291349.png)
